molecular formula C11H13IO2 B169172 Tert-butyl 2-iodobenzoate CAS No. 110349-26-3

Tert-butyl 2-iodobenzoate

Cat. No. B169172
M. Wt: 304.12 g/mol
InChI Key: DKOWOQYYXGDSMO-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodobenzoate is an organic compound with the chemical formula C11H13IO2 . It is a white crystalline powder or solid and is soluble in organic solvents such as ethyl acetate and dimethyl sulfite .


Synthesis Analysis

The synthesis of new alkenyl iodobenzoate derivatives has been investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-iodobenzoate is C11H13IO2 . The molecular weight is 304.12400 . The exact mass is 303.99600 .


Chemical Reactions Analysis

The synthesis of new alkenyl iodobenzoate derivatives as allylic esters was investigated via the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) in 32 hours .


Physical And Chemical Properties Analysis

Tert-butyl 2-iodobenzoate has a density of 1.528±0.06 g/cm3 . The melting point is about 58-60 ℃ . The LogP value is 3.24650 .

Scientific Research Applications

Synthesis of New Alkenyl Iodobenzoate Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction . These derivatives serve as allylic esters, which are important intermediates in organic synthesis .
  • Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile .
  • Results or Outcomes : The reaction yielded good results (92%) in 32 hours . The structure of peresters and alkenyl iodobenzoate derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .

Organophotoredox Catalyzed Stereoselective Nitration of Olefins

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 2-iodobenzoate is used in the stereoselective nitration of olefins with tert-butyl nitrite under air . This method is used for the E-selective synthesis of nitroolefins .
  • Methods of Application or Experimental Procedures : The process involves the use of DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . The reaction utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
  • Results or Outcomes : Following the established protocol, 41 different olefines containing a broad diversity of substituents were nitrated in good to excellent yields .

Synthesis of New Benzyl-Protected 2-Iodo-4 Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new benzyl-protected 2-iodo-4 derivatives . These derivatives are important intermediates in organic synthesis .
  • Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl 2-iodobenzoate with benzyl-protected 2-iodo-4 derivatives in the presence of a suitable catalyst .
  • Results or Outcomes : The reaction yielded good results . The structure of the new benzyl-protected 2-iodo-4 derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .

Organophotoredox Catalyzed Stereoselective Nitration of Olefins

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 2-iodobenzoate is used in the stereoselective nitration of olefins with tert-butyl nitrite under air . This method is used for the E-selective synthesis of nitroolefins .
  • Methods of Application or Experimental Procedures : The process involves the use of DDQ as the organophotoredox catalyst in combination with tert-BuONO (TBN) as a nitrating agent under visible-light irradiation . The reaction utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
  • Results or Outcomes : Following the established protocol, 41 different olefines containing a broad diversity of substituents were nitrated in good to excellent yields .

Synthesis of New Benzyl-Protected 2-Iodo-4 Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 2-iodobenzoate is used in the synthesis of new benzyl-protected 2-iodo-4 derivatives . These derivatives are important intermediates in organic synthesis .
  • Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyl 2-iodobenzoate with benzyl-protected 2-iodo-4 derivatives in the presence of a suitable catalyst .
  • Results or Outcomes : The reaction yielded good results . The structure of the new benzyl-protected 2-iodo-4 derivatives were characterized on the basis of their FT-IR, 1 HNMR, 13 CNMR, and Mass spectra .

Safety And Hazards

Tert-butyl 2-iodobenzoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

tert-butyl 2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOWOQYYXGDSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465936
Record name Tert-butyl 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodobenzoate

CAS RN

110349-26-3
Record name Tert-butyl 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (10.06 g, 40.56 mmol) was converted to 2-iodobenzoic chloride by reacting with oxalyl chloride (5.34 mL, 60.84 mmol) in methylene chloride (100 mL), initiated by a drop DMF. The solvent and excess oxalyl chloride were removed by rotary evaporation. To a 250 mL one neck round bottom flask was charged t-butanol with THF (50 mL) and then cooled to −78 C. A solution of n-butyl lithium in hexanes (2.5 M, 24.3 mL) was added, followed by the solution of 2-iodobenzoic chloride in THF (50 mL). The resulting reaction mixture was stirred at −78 C for 20 min and then at rt for 2 hours. The reaction was quenched by water and worked up. The product was purified by flash chromatography to afford the title compound as a white solid.
Quantity
10.06 g
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reactant
Reaction Step One
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0 (± 1) mol
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5.34 mL
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
100 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VV Zhdankin, AY Koposov, DN Litvinov… - The Journal of …, 2005 - ACS Publications
… Oxidation of tert-butyl 2-iodobenzoate 7d according to general procedure afforded 0.99 g (59%) of product 4d, mp 160−162 C (decomposition; recrystallized from CH 2 Cl 2 /hexanes). …
Number of citations: 110 pubs.acs.org
Y Kondo, M Asai, T Miura, M Uchiyama… - Organic letters, 2001 - ACS Publications
… tert-Butyl 2-lithiobenzoate prepared from the lithiation of tert-butyl 2-iodobenzoate was reacted with several carbonyl compounds. Substituted phthalides were obtained directly with …
Number of citations: 62 pubs.acs.org
PV Santhini, AS Smrithy, CPI Jesin… - Chemical …, 2018 - pubs.rsc.org
… found that the reaction efficiency decreases with increasing steric hindrance of the alkyl substituent (3a and 3m) and notably the reaction failed to occur with tert-butyl 2-iodobenzoate (3n…
Number of citations: 13 pubs.rsc.org
K Norseeda, N Chaisan… - The Journal of …, 2019 - ACS Publications
… tert-Butyl 2-iodobenzoate and benzyl 2-iodobenzoate were obtained from the procedures below. These materials were then used in Sonogashira cross-coupling with terminal alkynes. …
Number of citations: 17 pubs.acs.org
CRS Bertallo - 2020 - teses.usp.br
… ∙LiCl followed by quench with iodine gave tert-butyl 2-iodobenzoate 78 in 7% yield only. On … TMPMgCl∙LiCl versus TMP2Mg·2LiCl in the metalation reaction of tertbutyl 2-iodobenzoate. …
Number of citations: 3 www.teses.usp.br
MJ Doty - 1995 - search.proquest.com
A variety of aromatic and vinylic hetero-and carbocycles have been prepared in good yields by treating halogen-or triflate-containing substrates with internal alkynes in the presence of …
Number of citations: 5 search.proquest.com
K Okamoto, A Ishikawa, R Okawa, K Yamamoto… - Bioorganic & Medicinal …, 2022 - Elsevier
… By using 25.2 mg of 14 (0.041 mmol) and tert-butyl 2-iodobenzoate (7h), 15h was obtained as yellow amorphous (24 mg, 0.031 mmol, 76%) after purification by silica gel column …
Number of citations: 5 www.sciencedirect.com
MB Plutschack, B Pieber, K Gilmore… - Chemical …, 2017 - ACS Publications
Flow chemistry involves the use of channels or tubing to conduct a reaction in a continuous stream rather than in a flask. Flow equipment provides chemists with unique control over …
Number of citations: 529 pubs.acs.org
F Wu, J Zhang, F Song, S Wang, H Guo, Q Wei… - ACS central …, 2020 - ACS Publications
Tuberculosis (TB) is a life-threatening disease resulting in an estimated 10 million new infections and 1.8 million deaths annually, primarily in underdeveloped countries. The economic …
Number of citations: 42 pubs.acs.org
J Zhang, X Han, X Lu - The Journal of Organic Chemistry, 2016 - ACS Publications
… A solution of tert-butyl 2-iodobenzoate (1.5 g, 1 equiv), alkyn-1-ol (5 mmol, 1 equiv), and Pd(PPh 3 ) 4 (56 mg, 0.01 equiv) in Et 3 N (25 mL) was stirred at room temperature for 5 min; …
Number of citations: 39 pubs.acs.org

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